3'-Fluoro-3-(4-fluorophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

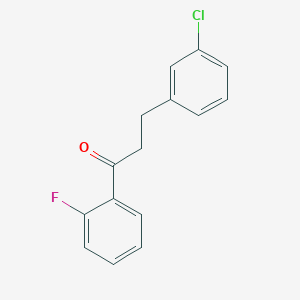

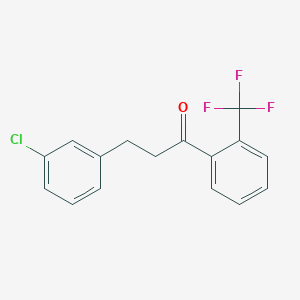

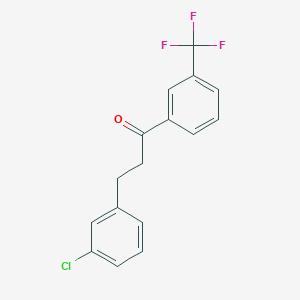

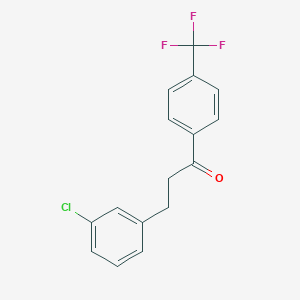

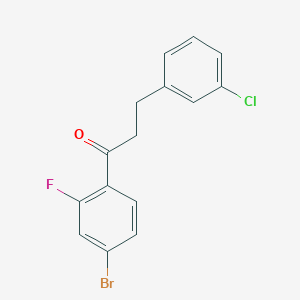

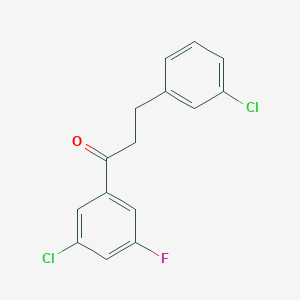

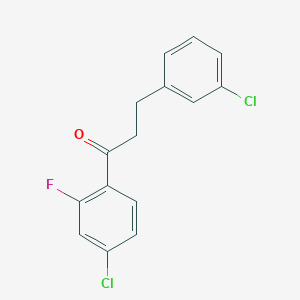

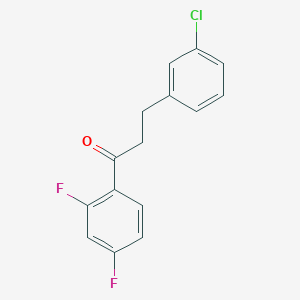

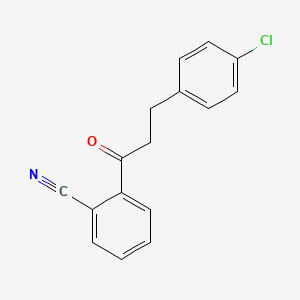

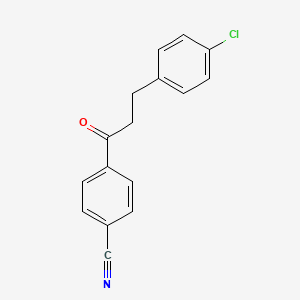

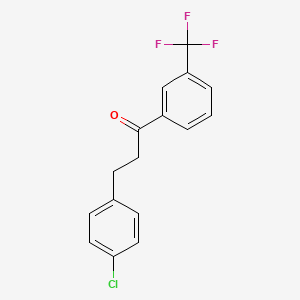

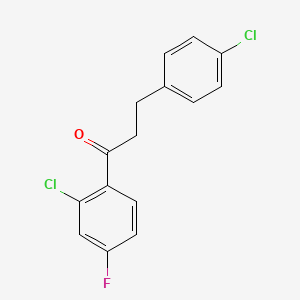

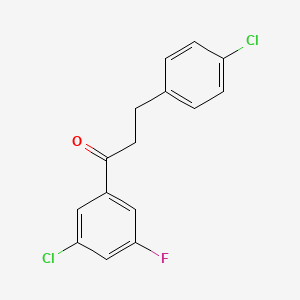

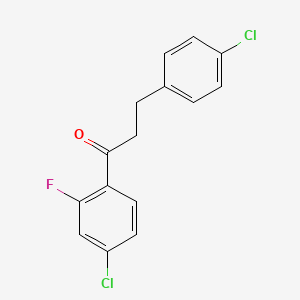

3-Fluoro-3-(4-fluorophenyl)propiophenone, also known as 4-Fluoro-3-phenylpropiophenone, is a fluorinated aromatic ketone compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 116-117°C and a molecular weight of 222.2 g/mol. The structure of 4-Fluoro-3-phenylpropiophenone consists of a benzene ring with a single carbon-carbon double bond and a carbon-oxygen single bond, and a single fluorine atom attached to the ring. This compound has a variety of uses in research and laboratory experiments, including synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Photoalignment in Liquid Crystals

The study by Hegde et al. (2013) explored the use of fluoro-substituted phenols, including compounds similar to 3'-Fluoro-3-(4-fluorophenyl)propiophenone, for the photoalignment of nematic liquid crystals. The research demonstrated that the inclusion of fluorine atoms significantly improves the alignment quality, which is critical for liquid crystal displays (LCDs) applications (Hegde et al., 2013).

Synthesis of Electronic Materials

In a study on the synthesis of electronic materials, Gohier et al. (2013) focused on the use of 3-Fluoro-4-hexylthiophene, a compound closely related to this compound. This research is relevant for understanding how fluorine substitutions can impact the electronic properties of conjugated polythiophenes, which are crucial for electronic applications like transistors and solar cells (Gohier et al., 2013).

Electropolymerization and Energy Storage

Topal et al. (2021) investigated the electropolymerization of fluorinated thiophene derivatives, which can be considered analogous to this compound. The resulting polymers were examined for their potential in energy storage applications, showcasing the versatility of fluorinated compounds in the development of new materials for energy technologies (Topal et al., 2021).

Crystal Structure Analysis

The research by Nagaraju et al. (2018) on the crystal structure of substituted thiophenes provides insights into the structural properties of similar fluorinated compounds. Understanding the crystal structure is essential for the development of materials with specific electronic and optical properties (Nagaraju et al., 2018).

Apoptosis Induction in Cells

Zhang et al. (2012) explored the toxicity and apoptosis-inducing properties of compounds similar to this compound. This research is significant in understanding how such compounds can be used in biological applications, particularly in cell-based studies (Zhang et al., 2012).

Safety and Hazards

While specific safety and hazard information for 3’-Fluoro-3-(4-fluorophenyl)propiophenone is not available, similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name |

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUYRWNROFPPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644577 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898768-22-4 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.